molecular formula C10H11ClN2O3 B187952 4-(5-Chloro-2-nitrophenyl)morpholine CAS No. 65976-63-8

4-(5-Chloro-2-nitrophenyl)morpholine

Cat. No. B187952
CAS RN: 65976-63-8
M. Wt: 242.66 g/mol
InChI Key: BDBMOQCOLZWAIO-UHFFFAOYSA-N
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Description

“4-(5-Chloro-2-nitrophenyl)morpholine” is a chemical compound with the molecular formula C10H11ClN2O3 . It has a molecular weight of 242.66 g/mol .


Molecular Structure Analysis

The molecular structure of “4-(5-Chloro-2-nitrophenyl)morpholine” consists of a morpholine ring attached to a 5-chloro-2-nitrophenyl group . Aromatic π–π stacking interactions stabilize the crystal structure of the related compound, 4-(4-nitrophenyl)morpholine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Chloro-2-nitrophenyl)morpholine” include a molecular weight of 242.66 g/mol, a topological polar surface area of 58.3 Ų, and a complexity of 253 . The compound is a solid with a melting point of 71 - 73°C .

Scientific Research Applications

  • Molluscicidal Agent : The synthesis and biological evaluation of a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety demonstrated its effectiveness as a molluscicidal agent (Duan et al., 2014).

  • Nitration Process Improvement : A novel nitration process was developed for the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine, improving the yield, safety, and environmental impact of the production process (Zhang et al., 2007).

  • Intermediate in Anticancer Drug Synthesis : The compound 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related derivative, serves as an important intermediate in the synthesis of various biologically active compounds, including potential anticancer drugs (Wang et al., 2016).

  • Catalytic Activities of Zinc(II) Complexes : A study on zinc(II) complexes with Schiff-base ligands, including a derivative of 5-chlorosalicylaldehyde and morpholine, revealed their role in catalyzing the hydrolytic cleavage of phosphoester bonds and DNA cleavage activities (Chakraborty et al., 2014).

  • Synthesis of Rivaroxaban : An efficient process for producing rivaroxaban, an anticoagulant agent, involved the synthesis of 4-(4-aminophenyl)-3-morpholinone, demonstrating the compound's relevance in pharmaceutical synthesis (Mali et al., 2015).

  • Synthesis of Gefitinib : The compound 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, closely related to 4-(5-Chloro-2-nitrophenyl)morpholine, was used in the synthesis of Gefitinib, a drug used for cancer treatment (Jin et al., 2005).

Safety And Hazards

Safety information for “4-(5-Chloro-2-nitrophenyl)morpholine” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful to the environment .

properties

IUPAC Name

4-(5-chloro-2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBMOQCOLZWAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385246
Record name 4-(5-chloro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(5-Chloro-2-nitrophenyl)morpholine

CAS RN

65976-63-8
Record name 4-(5-chloro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Chloro-2-nitrophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 4-chloro-2-fluoronitrobenzene (175 mg, 1.00 mmol) and K2CO3 (139 mg, 1.00 mmol) in toluene (2 mL), morpholine (87 μL, 1.0 mmol) was added at 0° C. The resulting mixture was allowed to warm to RT and stirred overnight. The reaction mixture was concentrated and the product was isolated by flash chromatography on silica (20% EtOAc/hexane) to obtain 4-(5-Chloro-2-nitro-phenyl)-morpholine (205 mg, 67%). This compound (243 mg, 1.00 mmol) was dissolved in 1-methylpiperazine (1 mL) and the resulting mixture was heated at 130° C. overnight. The reaction mixture was diluted with water and the product was extracted with DCM (3×10 mL). The DCM layers were combined, dried (Na2SO4) and concentrated to obtain the title compound (177 mg, 58%). 1H-NMR (CDCl3; 400 MHz): δ 8.04 (d, 1H, J=9.4 Hz), 6.46 (dd, 1H, J=9.4, 2.6 Hz), 6.31 (d, 1H, =2.6 Hz), 3.89 (m, 4H), 3.40 (m, 4H), 3.07 (m, 4H), 2.50 (m, 4H), 2.36 (s, 3H).
Quantity
175 mg
Type
reactant
Reaction Step One
Name
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
87 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NV Zotova, PM Kushakova, VA Kuznetsov… - Russian journal of …, 2004 - Springer
Abstract Effects of the solvent, temperature, and nucleophile nature on the selectivity of nucleophilic substitution in 1-chloro-3,4-dinitrobenzene were studied, and optimal conditions …
Number of citations: 4 link.springer.com

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